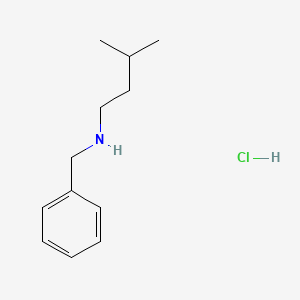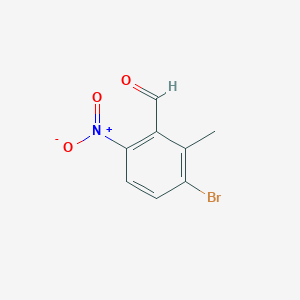
1-(benzylsulfanyl)-3-(chloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylsulfanyl)-3-(chloromethyl)benzene is an organic compound characterized by a benzene ring substituted with a benzylsulfanyl group and a chloromethyl group
Mécanisme D'action
Target of Action
Similar compounds, such as chlorobenzene and methyl chloride, are known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, in the presence of a Lewis acid catalyst, methyl chloride can form a reactive, electrophilic methenium ion, which can then interact with the π system of the benzene ring of chlorobenzene .
Biochemical Pathways
Benzene, a structurally similar compound, is known to be metabolized in the liver and forms several metabolites that can be toxic to the human body .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds are known to interact with various enzymes and receptors in the body, potentially leading to a variety of physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(benzylsulfanyl)-3-(chloromethyl)benzene . For example, exposure to benzene has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfanyl)-3-(chloromethyl)benzene typically involves the chloromethylation of benzylsulfanylbenzene. This can be achieved through the reaction of benzylsulfanylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzylsulfanyl)-3-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, to form benzylthiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of benzylsulfanyl derivatives with various substituents replacing the chlorine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzylthiol derivatives.
Applications De Recherche Scientifique
1-(Benzylsulfanyl)-3-(chloromethyl)benzene has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Benzyl chloride: Similar in structure but lacks the sulfanyl group, making it less versatile in certain reactions.
Benzylsulfanylbenzene: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
Chloromethylbenzene: Similar but lacks the benzylsulfanyl group, affecting its redox properties.
Uniqueness: 1-(Benzylsulfanyl)-3-(chloromethyl)benzene is unique due to the presence of both the benzylsulfanyl and chloromethyl groups, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in organic synthesis .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(benzylsulfanyl)-3-(chloromethyl)benzene involves the introduction of a benzylsulfanyl group and a chloromethyl group onto a benzene ring.", "Starting Materials": [ "Benzene", "Benzyl chloride", "Sodium sulfide", "Chloromethyl methyl ether", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Benzene is treated with sodium sulfide to form thiophenol.", "Thiophenol is then reacted with benzyl chloride in the presence of sodium hydroxide to form benzyl phenyl sulfide.", "Benzyl phenyl sulfide is then treated with chloromethyl methyl ether in the presence of hydrochloric acid to form 1-(benzylsulfanyl)-3-(chloromethyl)benzene.", "The product is then extracted with diethyl ether and purified by recrystallization." ] } | |
Numéro CAS |
123926-49-8 |
Formule moléculaire |
C14H13ClS |
Poids moléculaire |
248.8 |
Pureté |
75 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




